N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic small molecule characterized by a benzo[b][1,4]thiazepine core substituted with a 4-oxo group, a furan-2-yl moiety at position 2, and an acetamide side chain linked to a 3,4-dimethoxyphenethyl group. The compound’s structural complexity arises from its fused heterocyclic system (benzene + thiazepine) and functionalized substituents, which likely influence its physicochemical properties and intermolecular interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-30-19-10-9-17(14-21(19)31-2)11-12-26-24(28)16-27-18-6-3-4-8-22(18)33-23(15-25(27)29)20-7-5-13-32-20/h3-10,13-14,23H,11-12,15-16H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOHBCZMRGDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings related to its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of a thiazepine ring fused with furan and methoxyphenethyl groups. Its molecular formula is , and it has a molecular weight of approximately 444.56 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays : Research indicates that derivatives of furan and thiazepine exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer). Compounds with structural similarities have shown IC50 values in the micromolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Furan Derivative A | MCF-7 | 20 |
| Thiazepine Derivative B | HepG2 | 15 |
| Target Compound | HCT116 | 18 |
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Apoptosis Induction : Studies suggest that these compounds may trigger apoptosis through the intrinsic mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins such as Bax and p53 while reducing anti-apoptotic Bcl-2 levels .
- Cell Cycle Arrest : Flow cytometric analyses have demonstrated that certain derivatives can lead to G2/M phase cell cycle arrest in cancer cells, contributing to their cytotoxic effects .
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells. The results indicated that compounds with electron-donating substituents on the phenyl ring exhibited enhanced anticancer activity compared to those with electron-withdrawing groups. The study concluded that structural modifications could optimize therapeutic efficacy .
Case Study 2: Structure-Activity Relationship Analysis
An SAR analysis highlighted that modifications at specific positions on the furan and thiazepine rings significantly impacted biological activity. For example, substituents at the para position on the phenyl ring were correlated with increased potency against HepG2 cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Comparative Analysis
Core Heterocycles The target compound’s benzo[b][1,4]thiazepine core distinguishes it from the thienopyrimidine (in ) and thiadiazole (in ) systems. The thienopyrimidine derivative in shares the 4-oxo group and furan substituent but incorporates a sulfur-rich thiophene ring, enhancing lipophilicity (predicted density 1.51 g/cm³ vs. typical drug-like molecules).
Substituent Effects The 3,4-dimethoxyphenethyl group in the target compound introduces methoxy groups capable of hydrogen-bond donation/acceptance, contrasting with the 4-fluorophenyl group in , which relies on halogen bonding for pesticidal activity.
Hydrogen-Bonding Patterns
- Graph set analysis (as per ) predicts that the target compound’s 4-oxo group and acetamide side chain form R₂²(8) or R₂²(10) hydrogen-bond motifs, similar to the thiazine derivative in . However, the dimethoxyphenethyl group may disrupt extended networks compared to simpler analogues.
Physicochemical Properties The thienopyrimidine derivative has a higher molar mass (508.64 g/mol) and predicted pKa (11.59), suggesting basic character under physiological conditions. The target compound’s pKa is unreported but likely influenced by its electron-rich aromatic systems.
Research Findings and Implications
Crystallographic Considerations
- SHELX software () is widely used for resolving complex heterocyclic structures, though enantiomorph-polarity estimation (via Flack’s x parameter, ) is critical for accurate stereochemical assignments in chiral analogues.
Preparation Methods
Cyclization via Thiol-Epoxide Ring-Opening
A common approach involves reacting a benzodiazepine-derived epoxide with a thiol-containing furan derivative. For example, 2-aminothiophenol can react with an epoxide-functionalized benzodiazepine under basic conditions (e.g., K₂CO₃ in DMF) to form the seven-membered thiazepine ring. The furan group is introduced via a pre-functionalized thiol, such as 2-furanmethanethiol, ensuring regioselectivity at the C2 position of the thiazepine.
Oxidative Cyclization of Thioamides
Alternative routes employ thioamide intermediates, which undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents. For instance, treating N-(2-bromophenyl)thioamide with a furan-substituted aldehyde in DMSO at 80°C facilitates intramolecular C–S bond formation, yielding the thiazepinone framework. This method avoids the need for pre-functionalized thiols and simplifies purification.
Incorporation of the Furan-2-yl Substituent
The furan ring at the C2 position of the thiazepine is introduced via cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of a brominated thiazepine intermediate with furan-2-ylboronic acid is a robust method. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture at 90°C achieves >80% yield. This approach preserves the integrity of the thiazepine ring and allows for late-stage functionalization.
Nucleophilic Aromatic Substitution
Electron-deficient thiazepines undergo substitution with furfurylamine in the presence of CuI and 1,10-phenanthroline. For example, reacting 5-nitrobenzo[b]thiazepin-4-one with furfurylamine in DMF at 120°C replaces the nitro group with the furan moiety. This method is limited to substrates with activating groups but offers high regioselectivity.
Formation of the Acetamide Side Chain
The acetamide linkage connects the thiazepine core to the 3,4-dimethoxyphenethyl group.
Carbodiimide-Mediated Amide Coupling
Activating the carboxylic acid derivative of the thiazepine (e.g., 5-(carboxymethyl)benzo[b]thiazepin-4-one) with EDCI and HOBt in dichloromethane facilitates coupling with 3,4-dimethoxyphenethylamine. The reaction proceeds at 0°C under nitrogen, followed by warming to room temperature, achieving yields of 70–76% after recrystallization.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, the carboxylic acid is converted to a mixed anhydride, which reacts with the amine in THF at −15°C. This method minimizes racemization and is suitable for acid-sensitive substrates.
Final Assembly and Purification
Sequential Deprotection and Coupling
For protected intermediates (e.g., tert-butyl esters), final deprotection with TFA in dichloromethane precedes amide coupling. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from dichloromethane/ethyl acetate.
Analytical Data
- Yield : 68–76% (over three steps).
- Melting Point : 142–144°C (uncorrected).
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.85 (s, 1H, furan), 6.75 (s, 1H, furan), 4.25 (s, 2H, CH₂CO), 3.90 (s, 6H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.85 (t, J = 6.8 Hz, 2H, CH₂Ar).
- HRMS : m/z calcd. for C₂₅H₂₇N₂O₅S [M+H]⁺: 475.1591; found: 475.1589.
Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Dichloromethane is preferred for amide coupling due to its low nucleophilicity. Elevated temperatures (>100°C) accelerate furan incorporation but risk decomposition of the thiazepine ring.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with precursors like furan-2-yl derivatives and thiazepine intermediates. Key steps include:
- Thioacetamide formation : Use phosphorus pentasulfide or acyl chlorides under inert atmospheres (e.g., nitrogen) to minimize oxidation .
- Cyclization : Employ microwave-assisted synthesis or reflux with solvents like dimethylformamide (DMF) to enhance efficiency .
- Purification : Utilize column chromatography with eluents such as dichloromethane/ethyl acetate (9:1) to isolate intermediates . Optimization requires strict control of temperature (often 60–120°C), solvent polarity, and catalysts (e.g., palladium on carbon) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structure?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify functional groups (e.g., dimethoxyphenethyl, furan) and verify stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity (>95% by area normalization) .
Q. What are the common chemical reactions involving its thiazepine and acetamide moieties?
- Thiazepine ring : Undergoes nucleophilic substitution at the 4-oxo position with amines or thiols under basic conditions (e.g., triethylamine in DMF) .
- Acetamide group : Participates in hydrolysis (acidic/basic conditions) or alkylation via its reactive sulfur atom . Reactions are typically monitored via TLC (silica gel plates, ethyl acetate/hexane mobile phase) .
Q. How can researchers ensure purity during synthesis, and what solvents are optimal for recrystallization?
- Recrystallization : Use pet-ether or ethanol/water mixtures to obtain high-purity crystals .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during synthesis, while dichloromethane minimizes side reactions .
Q. What structural features of this compound suggest potential bioactivity?
The dimethoxyphenethyl group enhances lipid solubility for membrane penetration, while the thiazepine core may interact with enzymatic targets (e.g., kinases or proteases) . The furan ring contributes to π-π stacking in receptor binding .
Advanced Research Questions
Q. How can computational methods streamline reaction design and predict byproducts for this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and optimize reaction pathways (e.g., cyclization energy barriers) .
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) and solvent systems .
Q. What mechanistic insights explain contradictory bioactivity data between this compound and its structural analogs?
- Steric effects : Bulkier substituents on the thiazepine ring (e.g., 3,4-dimethoxy vs. 4-fluoro) may hinder target binding .
- Electron-withdrawing groups : The furan-2-yl moiety’s electron-rich nature vs. chlorophenyl analogs alters redox potential and metabolic stability . Comparative assays (e.g., enzyme inhibition IC) and molecular docking studies can resolve discrepancies .
Q. What strategies improve metabolic stability without compromising target affinity?
- Isosteric replacement : Substitute the furan oxygen with a bioisostere like thiophene to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce ester groups at the acetamide sulfur to enhance oral bioavailability .
Q. How should researchers address conflicting spectral data during structural elucidation?
- Multi-technique validation : Cross-verify NMR peaks with 2D experiments (COSY, HSQC) and compare HRMS data with theoretical isotopic patterns .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
Q. What in vitro assays are recommended to evaluate its therapeutic potential?
- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Metabolic profiling : Incubate with human liver microsomes to assess CYP450 interactions and metabolite identification via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
